[(2-Chloro-6-fluorophenyl)methyl](propyl)amine
Description
(2-Chloro-6-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13ClFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUTUDKUGWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-6-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylmethylamines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine or hydrocarbon derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-Chloro-6-fluorophenyl)methylamine is being researched for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that could lead to the development of new therapeutic agents. Some notable applications include:
- Anticancer Activity: Preliminary studies indicate that derivatives of (2-Chloro-6-fluorophenyl)methylamine exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this amine have shown efficacy in inhibiting tumor growth in xenograft models, suggesting potential as anticancer agents.
- Analgesic Properties: Certain derivatives have demonstrated antinociceptive effects in pain relief studies, indicating their potential use in developing analgesics.
Biological Studies
The compound's ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding. Notable findings include:
- Enzyme Interaction Studies: (2-Chloro-6-fluorophenyl)methylamine has been evaluated for its interaction profiles with various enzymes, which may elucidate its mechanism of action in biological systems.
- Antimicrobial Activity: Research has indicated that some derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Materials Science
In materials science, (2-Chloro-6-fluorophenyl)methylamine can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for the incorporation into polymer matrices or as a building block for more complex materials.
Data Summary
The following table summarizes key findings related to the biological activity of (2-Chloro-6-fluorophenyl)methylamine and its derivatives:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2 |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
| Antimicrobial | Various | Varies | Interaction with bacterial cell wall synthesis |
Case Study 1: Anticancer Efficacy
In one study focusing on liver cancer treatments, derivatives of (2-Chloro-6-fluorophenyl)methylamine demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights the potential for developing alternative therapeutic agents that could provide better outcomes for patients.
Case Study 2: Structure-Activity Relationship
A comparative analysis involving various derivatives revealed that modifications on the phenyl ring significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance therapeutic effectiveness, paving the way for more potent anticancer agents.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor signaling.
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chloro-6-fluorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of a propyl group. It may exhibit different biological activities and chemical reactivity.
(2-Chloro-6-fluorophenyl)methylamine: This compound has an ethyl group instead of a propyl group, which can affect its physical and chemical properties.
(2-Chloro-6-fluorophenyl)methylamine: This compound has a butyl group, which can influence its solubility and reactivity.
Biological Activity
(2-Chloro-6-fluorophenyl)methylamine is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a chlorinated and fluorinated phenyl group attached to a propylamine backbone. The presence of halogen substituents enhances its lipophilicity, which is crucial for its interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to (2-Chloro-6-fluorophenyl)methylamine exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including gram-positive bacteria and mycobacterial species. In a study evaluating the activity of related compounds, several derivatives demonstrated submicromolar efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
The biological activity of (2-Chloro-6-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can alter the activity of these targets, leading to various biological effects, including antimicrobial and anticancer activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the dual halogen substitution (chlorine and fluorine) enhances both lipophilicity and receptor binding affinity compared to similar compounds. A comparative analysis of structurally related compounds reveals the following:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Chloro-6-fluorobenzyl)propan-1-amine | Similar phenyl substitution | Potentially different receptor activity |
| N-(2-Fluorobenzyl)-N-propylamine | Lacks chlorine substitution | May exhibit different pharmacodynamics |
| 1-(2-Chloro-4-fluorophenyl)-N-propylamine | Different halogen positioning | Variability in biological activity |
These comparisons highlight how subtle changes in structure can significantly influence biological outcomes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives, including those structurally similar to (2-Chloro-6-fluorophenyl)methylamine. It was found that some derivatives exhibited higher antibacterial efficacy than clinically used drugs such as ampicillin and rifampicin .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on primary mammalian cell lines, revealing that certain derivatives showed minimal cytotoxicity while maintaining high antibacterial activity .
Pharmacokinetic Properties
The pharmacokinetic properties of (2-Chloro-6-fluorophenyl)methylamine are influenced by its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). These properties are critical for predicting how the compound behaves in vivo and its potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
